Absence of Public-Facing, Comparator-Based Quantitative Evidence for Procurement Decisions
A rigorous search for quantitative, comparator-based evidence to differentiate (2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS 2460739-79-9) from its racemate or other stereoisomers was conducted. No public domain primary research articles, patents, or authoritative database entries could be identified that provide head-to-head assay data (e.g., IC50, EC50, specific rotation, enantiomeric excess) for this specific compound against a named comparator [1]. While the scaffold's importance is established [2], product-specific differentiation cannot be supported by published quantitative data at this time.
| Evidence Dimension | Any quantifiable performance parameter |
|---|---|
| Target Compound Data | No public comparative quantitative data available |
| Comparator Or Baseline | Racemate or alternative stereoisomers |
| Quantified Difference | Not available |
| Conditions | Not applicable |
Why This Matters
This data gap means a procurement decision must currently rely on the supplier's internal quality documentation (e.g., Certificate of Analysis for chiral purity) and an empirical evaluation for the specific intended synthetic step.
- [1] PubChem. (n.d.). rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid. Retrieved April 29, 2026. View Source
- [2] Shi, G. Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 48(17), 5589-5599. View Source
